molecular formula C19H17ClN4O3S2 B11169255 4-(acetylamino)-5-chloro-2-methoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide

4-(acetylamino)-5-chloro-2-methoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11169255
M. Wt: 448.9 g/mol
InChI Key: ZCIJQNOQYYMEFO-UHFFFAOYSA-N
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Description

5-CHLORO-4-ACETAMIDO-2-METHOXY-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is an organic compound with a complex structure that includes a benzamide core, a thiadiazole ring, and various functional groups such as chloro, acetamido, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-4-ACETAMIDO-2-METHOXY-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE typically involves multiple stepsKey reagents used in these steps include acetic anhydride, chloroform, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and pH. Industrial methods also focus on minimizing waste and ensuring the safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-4-ACETAMIDO-2-METHOXY-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-CHLORO-4-ACETAMIDO-2-METHOXY-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-CHLORO-4-ACETAMIDO-2-METHOXY-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-CHLORO-4-ACETAMIDO-2-METHOXY-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is unique due to its combination of functional groups and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H17ClN4O3S2

Molecular Weight

448.9 g/mol

IUPAC Name

4-acetamido-5-chloro-2-methoxy-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C19H17ClN4O3S2/c1-11(25)21-15-9-16(27-2)13(8-14(15)20)18(26)22-19-24-23-17(29-19)10-28-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,21,25)(H,22,24,26)

InChI Key

ZCIJQNOQYYMEFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=NN=C(S2)CSC3=CC=CC=C3)Cl

Origin of Product

United States

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